molecular formula C23H28ClN3O3S2 B2978361 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride CAS No. 1216656-39-1

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride

Cat. No. B2978361
CAS RN: 1216656-39-1
M. Wt: 494.07
InChI Key: VNODXTIFJHIVBD-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O3S2 and its molecular weight is 494.07. The purity is usually 95%.
BenchChem offers high-quality N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Heterocyclic Compound Development

Compounds with similar structural features have been synthesized for the exploration of novel heterocyclic compounds with potential biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone aimed at developing anti-inflammatory and analgesic agents showcases the synthetic versatility of related chemical frameworks (Abu‐Hashem et al., 2020).

Crystal Structure Analysis

Research into the crystal structures of related (oxothiazolidin-2-ylidene)acetamides emphasizes the importance of structural analysis in understanding the properties and potential applications of these compounds. Such analyses contribute to the foundational knowledge necessary for the development of targeted applications (Galushchinskiy et al., 2017).

Antibacterial Agent Development

The synthesis and characterization of novel compounds containing the benzo[d]thiazol-2-yl group have been conducted with the aim of developing potent antibacterial agents. This suggests a potential research application of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride in the field of antimicrobial resistance and novel antibiotic discovery (Bhoi et al., 2015).

Cytotoxic Activity Against Cancer Cell Lines

Research on novel compounds bearing imidazo[2,1-b]thiazole scaffolds, designed and synthesized based on virtual screening hits, indicates the potential for compounds with similar structures to be evaluated for their cytotoxicity against human cancer cell lines. This highlights the relevance of such compounds in cancer research and the development of new chemotherapeutic agents (Ding et al., 2012).

Metabolism and Toxicology Studies

Studies on the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes underline the importance of understanding the metabolic pathways and potential toxicological impacts of chemical compounds. This knowledge is crucial for assessing the safety and environmental impact of new compounds (Coleman et al., 2000).

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2.ClH/c1-17-3-6-19(7-4-17)30-16-22(27)26(10-9-25-11-13-29-14-12-25)23-24-20-8-5-18(28-2)15-21(20)31-23;/h3-8,15H,9-14,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNODXTIFJHIVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride

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